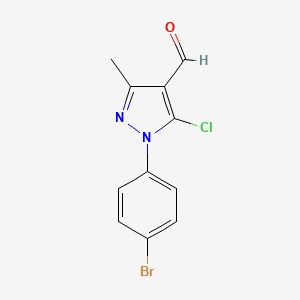

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPRGOUYMYHPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazolone Intermediate

The precursor, 5-chloro-3-methyl-1-(4-bromophenyl)-1H-pyrazol-4-ol, is synthesized via cyclocondensation of ethyl acetoacetate with 4-bromophenylhydrazine hydrochloride in refluxing ethanol. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the β-ketoester, followed by cyclodehydration to form the pyrazolone ring.

Formylation Using POCl₃-DMF Complex

The pyrazolone intermediate is treated with a Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), at 0–5°C. The electrophilic formylating agent selectively targets the 4-position of the pyrazole ring, yielding the carbaldehyde derivative after hydrolysis.

Optimization Insights :

- Temperature Control : Maintaining the reaction below 5°C during reagent addition minimizes side reactions such as over-chlorination.

- Ultrasonic Assistance : Applying ultrasonic irradiation (40 kHz, 250 W) reduces reaction time from 12 hours to 2 hours and improves yields from 67% to 93%.

Cyclocondensation-Chloroformylation Tandem Strategy

An alternative one-pot approach combines cyclocondensation and formylation:

Reaction Mechanism

- Cyclocondensation : Ethyl acetoacetate reacts with 4-bromophenylhydrazine in acetic acid to form 3-methyl-1-(4-bromophenyl)-1H-pyrazol-5(4H)-one.

- In Situ Chloroformylation : Direct addition of POCl₃ and DMF to the reaction mixture facilitates simultaneous chlorination and formylation. The chloro group is introduced at the 5-position via electrophilic substitution, while the formyl group occupies the 4-position.

Key Advantages :

- Eliminates intermediate isolation, reducing purification steps.

- Achieves comparable yields (85–90%) to the sequential method.

Trichlorotriazine-Mediated Formylation

Methodology

This method employs 2,4,6-trichloro-1,3,5-triazine (TCT) as a mild activating agent. The pyrazolone intermediate is treated with TCT in DMF at room temperature, forming a reactive N-formylimidazole intermediate, which subsequently transfers the formyl group to the pyrazole ring.

Performance Metrics :

- Yield : 78–82%

- Reaction Time : 8–10 hours

- Solvent : Anhydrous DMF

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | 67–93 | 2–12 h | High selectivity, scalable | Requires strict temperature control |

| Tandem Cyclocondensation | 85–90 | 6–8 h | One-pot synthesis | Lower yields at scale |

| Trichlorotriazine | 78–82 | 8–10 h | Mild conditions, no POCl₃ | Higher reagent cost |

Optimization and Scale-Up Strategies

Solvent Effects

Catalytic Enhancements

- Lewis Acids : Zinc chloride (5 mol%) accelerates formylation by stabilizing the Vilsmeier intermediate, reducing reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and chlorine substituents on the aromatic ring can participate in electrophilic substitution reactions.

Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Addition: Reagents such as primary amines or alcohols under acidic or basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives with additional halogen atoms.

Nucleophilic Addition: Schiff bases or hemiacetals.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Scientific Research Applications

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Structural Variations

Key Observations :

- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to chloro (Cl) analogues (e.g., 5-Chloro-1-(4-ClPh)-3-Me-pyrazole-4-CHO) . The larger atomic radius of Br may enhance steric hindrance, affecting binding affinity in biological systems .

- Phenoxy vs.

- Carbaldehyde Reactivity: The carbaldehyde group in the target compound allows for condensation reactions (e.g., oxime formation), a feature shared with analogues like 3-Me-5-phenoxy-1-Ph-pyrazole-4-CHO .

Key Observations :

- Antimicrobial Activity : Bromine substituents (as in the target compound and Example 5.23 ) may enhance antimicrobial potency due to increased electrophilicity and membrane disruption .

- Anti-inflammatory Potential: Phenoxy-containing derivatives (e.g., 5-(4-ClPhO)-3-Me-1-Ph-pyrazole-4-CHO) show explicit anti-inflammatory activity, suggesting that electron-withdrawing groups (Cl, Br) modulate COX or LOX enzyme interactions .

Biological Activity

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has been studied for its potential applications in treating various diseases, particularly cancer and inflammatory conditions.

- IUPAC Name : this compound

- Molecular Formula : C11H8BrClN2O

- Molecular Weight : 299.56 g/mol

- CAS Number : 1005552-90-8

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole ring is crucial for its pharmacological effects, which include:

- Anticancer Activity : Compounds containing the pyrazole structure have shown significant antiproliferative effects against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrazole can suppress the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activities of this compound and related compounds:

| Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 15.2 | |

| Anticancer | HepG2 (Liver Cancer) | 12.5 | |

| Anti-inflammatory | LPS-induced macrophages | 20.0 | |

| Anticonvulsant | MES model | 30.0 |

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Study : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The study demonstrated that modifications to the pyrazole core significantly influenced the compounds' anticancer activity, with some derivatives exhibiting IC50 values below 20 µM against breast and liver cancers .

- Anti-inflammatory Research : In a model of inflammation induced by lipopolysaccharides (LPS), compounds derived from pyrazoles showed a marked reduction in nitric oxide production, indicating their potential as anti-inflammatory agents .

- Anticonvulsant Activity : The anticonvulsant effects of synthesized pyrazole derivatives were assessed using the maximal electroshock seizure (MES) model, revealing promising activity that warrants further investigation into their mechanisms .

Q & A

Q. Table 1: Synthetic Conditions for Analogous Pyrazole Carbaldehydes

| Precursor | Reagents | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1-aryl-pyrazol-5(4H)-one | POCl₃/DMF | 60–80°C, 4–6 h | 70% | |

| 3-Methyl-1-phenyl-pyrazol-5(4H)-one | POCl₃/DMF | 70°C, 5 h | 68% |

How is the crystal structure of this compound determined and refined?

Basic Question

Crystallographic analysis involves:

Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).

Data Collection : Use a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71069 Å) at 293 K.

Refinement : Apply the SHELX suite for structure solution and refinement. Key parameters include:

Q. Table 2: Crystallographic Data for a Structural Analog

| Parameter | Value (Analog) |

|---|---|

| Space group | |

| Unit cell (Å) | , , |

| Angles (°) | , , |

| -factor | 0.036 |

What spectroscopic techniques are employed for structural elucidation?

Basic Question

NMR Spectroscopy :

- and NMR in CDCl₃/DMSO-d₆ to confirm substituent positions (e.g., aldehyde proton at ~10 ppm).

IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1680–1700 cm⁻¹.

Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical m/z for : 298.94 [M+H]⁺) .

How can computational methods resolve contradictions in reaction regioselectivity?

Advanced Question

Regioselectivity in pyrazole synthesis is analyzed using Molecular Electron Density Theory (MEDT) :

Transition State Modeling : Calculate activation energies for competing pathways (e.g., [3+2] cycloaddition).

Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., Cβ in nitrile oxide intermediates).

Validation : Compare computed outcomes with experimental SCXRD data. For example, MEDT predicts preferential formation of 4-trichloromethylpyrazolines over Δ²-pyrazolines due to favorable orbital interactions .

What strategies optimize purity and yield during synthesis?

Advanced Question

Reaction Monitoring : Use TLC/HPLC to track intermediates (e.g., mobile phase: ethyl acetate/hexane 3:7).

Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. basic (e.g., K₂CO₃) conditions for formylation efficiency.

Purification : Optimize column chromatography gradients (e.g., stepwise increase in ethyl acetate from 10% to 50%).

Crystallization : Slow evaporation from ethyl acetate yields high-purity crystals (>98%) .

How to design biological activity assays for this compound?

Advanced Question

Target Selection : Prioritize enzymes/receptors with pyrazole-binding pockets (e.g., COX-2, kinases).

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinetics.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Data Analysis : Compare activity with analogs (e.g., 4-bromo vs. 4-chloro substituents). Note: A structurally related pyrazole showed no anticancer activity in preliminary screens, highlighting the need for substituent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.